4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine
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Overview
Description
4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with pyridine-4-carboxaldehyde in the presence of a suitable catalyst to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]Pyridine
- 4-[5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine
- 4-[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]Pyridine
Uniqueness
4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s binding affinity to certain molecular targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C13H9ClN4 |
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Molecular Weight |
256.69 g/mol |
IUPAC Name |
4-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C13H9ClN4/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H,(H,16,17,18) |
InChI Key |
QQKRJMNPAXNSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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